Potassium Sorbate, analytical standard

Description

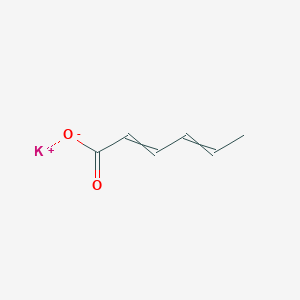

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

24634-61-5 |

|---|---|

Formule moléculaire |

C6H8KO2 |

Poids moléculaire |

151.22 g/mol |

Nom IUPAC |

potassium (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

Clé InChI |

OXPHNMOARHEBGH-STWYSWDKSA-N |

SMILES isomérique |

C/C=C/C=C/C(=O)O.[K] |

SMILES canonique |

CC=CC=CC(=O)O.[K] |

Color/Form |

White powder Crystals White crystals or powde |

Densité |

1.363 at 25 °C/20 °C |

melting_point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

Autres numéros CAS |

24634-61-5 590-00-1 |

Description physique |

Dry Powder |

Pictogrammes |

Irritant |

Solubilité |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

Synonymes |

(2E,4E)-2,4-Hexadienoic Acid Potassium Salt; (E,E)-2,4-Hexadienoic Acid Potassium Salt; Sorbic Acid Potassium Salt; E 202; E 202 (preservative); K 60/95; PO 300; Potassium (E,E)-Hexa-2,4-dienoate; |

Origine du produit |

United States |

Synthetic Pathways and Manufacturing Methodologies

Chemical Synthesis Routes

The primary chemical synthesis routes for potassium sorbate (B1223678) involve the neutralization of sorbic acid using either potassium hydroxide (B78521) or potassium carbonate. These methods are well-established in industrial production. atamanchemicals.comgoogle.comusda.gov

One of the most common methods for producing potassium sorbate is the neutralization of sorbic acid with potassium hydroxide (KOH). atamanchemicals.comlaboratoriumdiscounter.nlwikipedia.org This reaction is typically carried out in an aqueous solution. google.com

The chemical equation for this reaction is:

C₆H₈O₂ (Sorbic Acid) + KOH (Potassium Hydroxide) → C₆H₇KO₂ (Potassium Sorbate) + H₂O (Water) chemicalbook.comlaboratoriumdiscounter.nl

In a typical process, sorbic acid is mixed with a solution of potassium hydroxide in a reaction vessel. laboratoriumdiscounter.nl The reaction proceeds, forming potassium sorbate and water. atamanchemicals.com Following the neutralization, the mixture is processed to isolate the solid potassium sorbate. This often involves steps such as filtration to remove impurities, concentration of the solution, cooling to induce crystallization, filtration to collect the crystals, and drying to remove residual water. laboratoriumdiscounter.nlgoogle.com

Research has explored optimizing the conditions for this reaction. For instance, one method describes adding a 40-50% aqueous solution of potassium hydroxide to sorbic acid and deionized water at temperatures between 40-60 °C, controlling the pH to be between 10.0 and 12.0. google.com Activated carbon can be added during this stage for decolorization. google.com After filtration, the solution is spray-dried to obtain the finished potassium sorbate product. google.com Example yields reported using this method are around 133.0-133.2g of potassium sorbate product from 100g of sorbic acid. google.com

Potassium carbonate (K₂CO₃) can also be used to neutralize sorbic acid to produce potassium sorbate. atamanchemicals.comusda.govsoluckchemical.com This method also results in the formation of water, along with carbon dioxide as a byproduct.

The chemical equation for this reaction is:

2 C₆H₈O₂ (Sorbic Acid) + K₂CO₃ (Potassium Carbonate) → 2 C₆H₇KO₂ (Potassium Sorbate) + H₂O (Water) + CO₂ (Carbon Dioxide)

Similar to the potassium hydroxide method, this reaction is often conducted in a solvent. One approach describes reacting a solution of sorbic acid in acetone (B3395972) with potassium carbonate. google.com The mixture is heated to reflux temperature, and potassium sorbate is recovered from the reaction mixture. google.com Using an excess of sorbic acid relative to potassium carbonate is preferred in some methods. google.com This method, using acetone as a solvent, can lead to high purity potassium sorbate, with reported purities exceeding 99%. google.com

Another industrial process involves the reaction of crude sorbic acid with potassium carbonate to produce a potassium sorbate solution. google.com This solution is then treated with activated carbon to remove coloring matter before filtration and drying, often by high-speed centrifugation spraying, to obtain potassium sorbate powder. google.com

Advanced Synthesis Techniques

Beyond the traditional solution-based neutralization, advanced techniques are being explored to improve the efficiency and environmental profile of potassium sorbate synthesis.

Solid-phase reaction, also known as solid-solid reaction or grinding synthesis, is an advanced technique being applied to the synthesis of potassium sorbate. google.com This method involves the reaction of solid sorbic acid with solid potassium hydroxide and/or solid potassium carbonate through mixing and grinding. google.com

The solid-phase reaction chemistry relies on increasing the contact between reactant molecules through external force (grinding) and using reactants with small particle sizes. google.com This approach is considered a green chemical synthesis technology as it can reduce or eliminate the need for solvents, thereby minimizing waste water and gas generation associated with traditional methods that use water or organic solvents as reaction media. google.com

Conditions for the solid-phase synthesis of potassium sorbate can involve reaction temperatures between -2 °C and 80 °C and pressures between 0.005 MPa and 0.15 MPa. google.com Different ratios of sorbic acid to potassium hydroxide and/or potassium carbonate can be used as starting materials. google.com

Optimization of reaction conditions is crucial in the manufacturing of potassium sorbate to achieve high yields and purity. This involves controlling various parameters such as temperature, pressure, reactant ratios, reaction time, and the method of isolation and purification. google.comgoogle.comgoogle.comstartuptipsdaily.com

For the neutralization reactions, maintaining specific pH ranges can be important for yield and product quality. google.com The concentration of reactants and the choice of solvent (in solution-based methods) also play a significant role. google.com

Advanced techniques, such as the atomization of potassium hydroxide solution during neutralization, can improve contact between reactants, leading to a milder reaction process and potentially avoiding issues like local overheating and oxidation that can affect quality. google.com

In the context of newer synthesis routes, such as the production of potassium sorbate from triacetic acid lactone (TAL), optimization studies focus on parameters like temperature and reaction time in specific steps, such as the dehydration of intermediates, to maximize yields. acs.orgosti.gov The choice of solvent in these multi-step processes can also significantly impact reaction times and yields. rsc.org For example, using isopropyl alcohol (IPA) as a solvent in the synthesis of potassium sorbate from TAL has shown improved yields and reduced reaction times compared to other solvents like tetrahydrofuran (B95107) (THF) and ethanol (B145695) (EtOH). rsc.org

Achieving high purity, typically greater than 98% for food-grade potassium sorbate, is a key objective in manufacturing. chemicalbook.comusda.gov Purification steps like filtration, crystallization, and drying are essential for removing impurities. laboratoriumdiscounter.nlgoogle.com The efficiency of these downstream processes directly impacts the final product purity.

Data Table: Examples of Synthesis Conditions and Outcomes

| Synthesis Method | Key Reactants | Conditions | Reported Outcome (Yield/Purity) | Source |

| Sorbic Acid Neutralization (Aqueous KOH) | Sorbic Acid, Potassium Hydroxide (40-50% soln), Water | 40-60 °C, pH 10.0-12.0, Activated Carbon, Spray Drying | ~133% yield (relative to sorbic acid) | google.com |

| Sorbic Acid Neutralization (Acetone/Potassium Carbonate) | Sorbic Acid, Potassium Carbonate, Acetone | Reflux temperature | >99% purity | google.com |

| Solid-Phase Reaction | Solid Sorbic Acid, Solid KOH and/or K₂CO₃ | -2 to 80 °C, 0.005-0.15 MPa, Grinding | Not specified | google.com |

| Synthesis from Triacetic Acid Lactone | Triacetic Acid Lactone, KOH, Isopropyl Alcohol | Multi-step process, optimized reaction times | ~84% overall yield from TAL | rsc.org |

Note: Yields and purities can vary depending on specific process parameters and scale.

Mechanisms of Antimicrobial Action of Potassium Sorbate

Cellular and Subcellular Targets of Action

The sorbic acid moiety targets several key components and processes within microbial cells, impacting their viability and growth.

Alteration of Proton Motive Force and Cytoplasmic Acidification

A significant mechanism of action involves the disruption of the proton motive force (PMF) and subsequent acidification of the cytoplasm taylorandfrancis.comulprospector.compsu.ac.thnih.govnih.govhawaii.edu. The undissociated sorbic acid enters the cell and, upon dissociating in the more neutral intracellular environment, releases protons psu.ac.thnih.govmdpi.com. This influx of protons lowers the intracellular pH, causing cytoplasmic acidification taylorandfrancis.compsu.ac.thnih.govnih.govhawaii.edu. The accumulation of protons and anions disrupts normal metabolism and can dissipate the PMF, which is essential for energy production and transport processes in many microorganisms taylorandfrancis.comnih.govnih.govhawaii.edu. This disruption compels the cell to expend energy to pump out protons to maintain intracellular pH homeostasis, leading to energy depletion nih.gov.

Interference with Microbial Transport Systems

Sorbate (B1223678) interferes with various microbial transport systems, including those responsible for nutrient uptake ulprospector.comcircadiancropsciences.com. It can inhibit the active uptake of nutrients like amino acids circadiancropsciences.com. This interference is linked to the disruption of the electron transport system and the PMF, both of which are crucial for driving nutrient transport into the cell circadiancropsciences.com. By inhibiting these transport functions, sorbate limits the availability of essential substrates for microbial growth and metabolism circadiancropsciences.com.

Biochemical Inhibition Pathways

Beyond its effects on cellular structures and transport, potassium sorbate also impacts key biochemical processes within the microbial cell.

Inhibition of Key Enzymatic Activities

Potassium sorbate, in its sorbic acid form, is known to inhibit the activity of various enzymes crucial for microbial metabolism iastate.eduulprospector.comavenalab.comresearchgate.netntacf.com.cnhomebrewtalk.comnih.gov. This includes enzymes involved in carbohydrate metabolism, enzymes of the citric acid cycle, and enzymes containing sulfhydryl groups iastate.educircadiancropsciences.comresearchgate.netntacf.com.cnhomebrewtalk.com. Inhibition of these enzymes disrupts essential metabolic pathways, hindering microbial growth and activity iastate.eduavenalab.comresearchgate.netntacf.com.cn. Research indicates that sorbic acid can bind to sulfhydryl groups on enzymes, reducing their activity circadiancropsciences.com. Additionally, it can inhibit enzymes like catalase, potentially leading to an increase in toxic hydrogen peroxide within the cell researchgate.net. Studies have also shown that potassium sorbate can inhibit enzymes such as polygalacturonase in molds, which are involved in cell wall degradation nih.gov.

Here is a table summarizing some enzymes reported to be inhibited by sorbic acid:

| Enzyme Category | Specific Examples | References |

| Carbohydrate Metabolism | Enolase, Lactate (B86563) dehydrogenase | iastate.edu |

| Citric Acid Cycle | Malate (B86768) dehydrogenase, Isocrate dehydrogenase, α-Ketoglutarate dehydrogenase, Succinate (B1194679) dehydrogenase, Fumarase | iastate.edu |

| Sulfhydryl-containing Enzymes | Various enzymes | circadiancropsciences.comresearchgate.netntacf.com.cnhomebrewtalk.com |

| Other Enzymes | Catalase, Peroxidase, Polygalacturonase, NAD(P)-H:FMN oxidoreductase | iastate.eduresearchgate.netnih.govnih.gov |

Impact on Oxidative Phosphorylation and Cellular Respiration

Sorbic acid can uncouple oxidative phosphorylation in various microorganisms researchgate.netcornell.eduresearchgate.net. This process, which is vital for generating ATP through cellular respiration, is disrupted, leading to a reduction in cellular energy levels avenalab.comresearchgate.netresearchgate.net. By interfering with oxidative phosphorylation, potassium sorbate effectively depletes the cell's main energy source, inhibiting growth and metabolic processes avenalab.comresearchgate.netresearchgate.net. This impact on energy production is a key factor in its antimicrobial action avenalab.comresearchgate.netresearchgate.net.

Suppression of Carbohydrate Assimilation

Sorbic acid, the active form of potassium sorbate, has been shown to inhibit enzymes involved in carbohydrate metabolism. iastate.eduijsrp.org This includes key enzymes in glycolysis and the citric acid cycle, such as enolase, lactate dehydrogenase, malate dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and fumarase. iastate.eduijsrp.org By inhibiting these enzymes, sorbic acid disrupts the microbial cell's ability to assimilate carbohydrates and generate energy, thereby suppressing growth and metabolic activity. nih.gov Studies on Escherichia coli and Saccharomyces cerevisiae have demonstrated that sorbic acid can inhibit the oxidative assimilation of various carbohydrates and intermediates, including glucose, acetate (B1210297), succinate, and fumarate. nih.gov This interference with energy production and nutrient uptake contributes significantly to the antimicrobial effect. iastate.edu

Specificity of Action on Microbial Spore Germination

Potassium sorbate is recognized as a potent inhibitor of bacterial and fungal spore germination. cabidigitallibrary.orgcircadiancropsciences.com This is particularly relevant for extending the shelf life of products susceptible to spoilage by spore-forming microorganisms like Clostridium and Bacillus species, as well as various molds. cornell.educircadiancropsciences.commdpi.comasabe.org The inhibition of spore germination is a critical aspect of its preservative action, as spores are highly resistant structures capable of surviving harsh conditions and initiating vegetative growth when conditions become favorable. mdpi.com

Mechanisms of Spore Germination Inhibition

The precise mechanisms by which sorbate inhibits spore germination are not fully elucidated, but research suggests interference with the early stages of the process. cabidigitallibrary.orgcircadiancropsciences.com Potassium sorbate appears to affect the trigger or initiation reaction of spore germination, potentially acting as a competitive inhibitor of germinants such as L-alanine. circadiancropsciences.comresearchgate.netasm.org Studies on Bacillus cereus and Clostridium botulinum spores have shown that potassium sorbate can inhibit germination induced by certain amino acids. circadiancropsciences.comasm.org This inhibition may occur after the initial commitment to germination but during the subsequent connecting reactions. circadiancropsciences.com The inhibition of spore germination by potassium sorbate has been observed to be reversible. circadiancropsciences.comresearchgate.netasm.org Furthermore, potassium sorbate has been shown to delay or prevent the germination of mold spores, including Aspergillus flavus and Aspergillus parasiticus. cornell.edunih.gov

Effect on Cation Transport Functions During Germination

Sorbate may also impact spore germination by altering spore membrane permeability and inhibiting cation transport functions, particularly in the later stages of germination. cabidigitallibrary.orgcircadiancropsciences.com While the initial stages of germination involve changes in membrane permeability, making the membrane susceptible to sorbate's action, the effect on cation transport appears to be a subsequent event. circadiancropsciences.com This interference with the transport of essential ions can disrupt the physiological changes necessary for the spore to transition into a vegetative cell. iastate.edu Studies suggest that potassium sorbate can increase the permeability of microbial cells to protons and other small ions, thereby decreasing the proton gradient and the charge difference across the cytoplasmic membrane, which in turn can diminish the capacity for active transport of nutrients and inorganic ions. iastate.edu

Influence of Environmental pH on Antimicrobial Activity

The antimicrobial activity of potassium sorbate is highly dependent on the environmental pH. atamanchemicals.comiastate.edulotioncrafter.com Potassium sorbate is the potassium salt of sorbic acid, and it is the undissociated sorbic acid molecule that possesses the primary antimicrobial activity. ulprospector.comatamanchemicals.com Sorbic acid has a pKa of 4.75. iastate.edu As the pH of the environment decreases below the pKa, the proportion of undissociated sorbic acid increases, leading to enhanced antimicrobial efficacy. atamanchemicals.comiastate.edulotioncrafter.com

While potassium sorbate shows some activity up to pH 6.5, its effectiveness significantly increases at lower pH values. atamanchemicals.comlotioncrafter.com For instance, at pH 4.4, approximately 70% of the sorbic acid is in its active, undissociated form, while at pH 5.0, this percentage drops to around 37%, and at pH 6.0, it is only about 6%. lotioncrafter.com This pH dependency explains why potassium sorbate is particularly effective in acidic and slightly acidic foods and beverages. ulprospector.comatamanchemicals.comiastate.edu Research has consistently shown that the minimal inhibitory concentration (MIC) of potassium sorbate for molds and other microorganisms varies with pH, with lower concentrations being effective at lower pH values. scirp.org

Data illustrating the pH dependency of sorbic acid dissociation and the corresponding impact on antimicrobial activity are crucial for understanding its application as a preservative. iastate.edu

| pH | % Undissociated Sorbic Acid |

| 7.00 | 0.6 |

| 6.00 | 6.0 |

| 5.80 | ~8.8 |

| 4.75 | 50.0 |

| < 4.75 | > 50.0 |

Table 1: Sorbic Acid Dissociation at Various pH Values (Based on pKa = 4.75) iastate.edu

This table demonstrates that as the pH decreases, the concentration of the active undissociated sorbic acid increases, directly correlating with increased antimicrobial potency. atamanchemicals.comiastate.edulotioncrafter.com

Antimicrobial Efficacy and Spectrum of Activity

Efficacy Against Fungi

Potassium sorbate (B1223678) is particularly effective as a fungistatic agent, inhibiting the growth of a broad range of yeasts and molds lipidmaps.orgwikipedia.orgnih.govhznu.edu.cnresearchgate.nethznu.edu.cnuba.arnih.govdsmz.de. Its action against fungi is often observed at lower concentrations compared to its effects on bacteria. The mechanism involves disruption of enzyme systems and inhibition of spore germination wikipedia.org.

Inhibition of Yeasts (e.g., Saccharomyces cerevisiae, Zygosaccharomyces spp., Candida albicans)

Potassium sorbate demonstrates inhibitory effects against various yeasts, including common spoilage organisms. While specific detailed studies on Zygosaccharomyces spp. and their sensitivity to potassium sorbate were not extensively detailed in the reviewed literature, research indicates efficacy against yeasts generally bidd.groupwikipedia.org. Saccharomyces cerevisiae, a widely studied yeast, is known to be affected by sorbates, particularly in acidic conditions bidd.group. Studies have also shown potassium sorbate's effectiveness against Candida albicans nih.govbidd.groupresearchgate.netresearchgate.net.

Table 1: Illustrative Yeast Inhibition by Potassium Sorbate (Based on general findings)

| Yeast Species | Observed Effect | Notes |

| Saccharomyces cerevisiae | Inhibition | More effective at lower pH bidd.group. |

| Zygosaccharomyces spp. | Inhibition (General) | Efficacy against spoilage yeasts wikipedia.org. |

| Candida albicans | Inhibition | Demonstrated effectiveness nih.govbidd.group. |

(Note: This table provides a general overview based on the synthesis of available information. Specific minimum inhibitory concentration (MIC) data can vary significantly depending on pH, temperature, and strain.)

Inhibition of Molds (e.g., Aspergillus spp., Penicillium spp., Botrytis cinerea, Rhizopus nigricans)

Molds are generally highly susceptible to potassium sorbate. It is effective in inhibiting the growth of various mold genera, including Aspergillus, Penicillium, and Botrytis cinerea bidd.grouplipidmaps.orgwikipedia.orgcgl.org.cn. The inhibitory action extends to preventing the production of mycotoxins by certain mold species bidd.group.

Research has shown potassium sorbate to be effective against Aspergillus spp. and Penicillium spp. in various food products lipidmaps.orgwikipedia.orgcgl.org.cn. For Botrytis cinerea, potassium sorbate has also demonstrated inhibitory activity nih.govhznu.edu.cnresearchgate.netherts.ac.ukresearchgate.net. While Rhizopus nigricans is mentioned in the context of producing other compounds, specific detailed research on the direct inhibitory efficacy of potassium sorbate against Rhizopus nigricans was not prominently featured in the consulted search results chem960.comnih.govwikipedia.orgwikipedia.org.

Table 2: Illustrative Mold Inhibition by Potassium Sorbate (Based on general findings)

| Mold Species | Observed Effect | Notes |

| Aspergillus spp. | Inhibition | Effective in food products lipidmaps.orgwikipedia.orgcgl.org.cn. |

| Penicillium spp. | Inhibition | Effective in food products lipidmaps.orgwikipedia.orgcgl.org.cn. |

| Botrytis cinerea | Inhibition | Demonstrated inhibitory activity nih.govhznu.edu.cnresearchgate.netherts.ac.uk. |

| Rhizopus nigricans | Limited Data Found | Specific inhibition data not detailed chem960.comnih.gov. |

(Note: This table provides a general overview based on the synthesis of available information. Specific MIC data can vary significantly depending on pH, temperature, and strain.)

Efficacy Against Bacteria

Potassium sorbate's efficacy against bacteria is generally less pronounced than its activity against fungi lipidmaps.orgwikipedia.orgnih.govcgl.org.cn. However, it can still inhibit the growth of certain bacterial species, particularly in acidic conditions where the concentration of undissociated sorbic acid is higher bidd.groupresearchgate.netlipidmaps.orgwikipedia.orghznu.edu.cn. The mechanism of action in bacteria involves interference with membrane function and metabolic enzymes bidd.grouplipidmaps.orgwikipedia.org.

Inhibition of Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Clostridium botulinum)

Potassium sorbate has shown inhibitory effects against certain Gram-positive bacteria. Studies have indicated its efficacy against Staphylococcus aureus and Bacillus subtilis lipidmaps.orgwikipedia.orgcgl.org.cn. Research on Clostridium botulinum has demonstrated that potassium sorbate can inhibit the outgrowth of vegetative cells from spores and cause morphological changes in the bacteria bidd.grouplipidmaps.org.

Table 3: Illustrative Gram-Positive Bacteria Inhibition by Potassium Sorbate (Based on general findings)

| Bacterial Species | Observed Effect | Notes |

| Staphylococcus aureus | Inhibition | Demonstrated efficacy lipidmaps.orgwikipedia.orgcgl.org.cn. |

| Bacillus subtilis | Inhibition | Demonstrated efficacy lipidmaps.orgwikipedia.orgcgl.org.cn. |

| Clostridium botulinum | Inhibition of outgrowth, morphological changes | Effect on vegetative cells from spores bidd.group. |

(Note: This table provides a general overview based on the synthesis of available information. Specific MIC data can vary significantly depending on pH, temperature, and strain.)

Inhibition of Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas spp., Enterobacteriaceae)

Potassium sorbate also exhibits activity against some Gram-negative bacteria. Escherichia coli has been reported to be inhibited by potassium sorbate lipidmaps.orgwikipedia.orgcgl.org.cnperflavory.comdsmz.de. Inhibition of Pseudomonas spp., including Pseudomonas aeruginosa and Pseudomonas fluorescens, has also been observed, with efficacy being pH-dependent lipidmaps.orgresearchgate.netdsmz.dedsmz.denih.govresearchgate.net. Potassium sorbate has been found to be effective against certain members of the Enterobacteriaceae family wikipedia.orgdsmz.de.

Table 4: Illustrative Gram-Negative Bacteria Inhibition by Potassium Sorbate (Based on general findings)

| Bacterial Species | Observed Effect | Notes |

| Escherichia coli | Inhibition | Reported inhibitory effects lipidmaps.orgwikipedia.orgcgl.org.cn. |

| Pseudomonas spp. | Inhibition | pH-dependent efficacy dsmz.de. |

| Enterobacteriaceae | Inhibition | Effective against certain members wikipedia.org. |

(Note: This table provides a general overview based on the synthesis of available information. Specific MIC data can vary significantly depending on pH, temperature, and strain.)

Differential Sensitivity Across Bacterial Genera (e.g., Moraxella sp., Arthrobacter sp., Alteromonas putrefaciens)

The sensitivity to potassium sorbate can vary considerably among different bacterial genera lipidmaps.orgwikipedia.org. While information on the efficacy of potassium sorbate against Moraxella sp., Arthrobacter sp., and Alteromonas putrefaciens specifically was not extensively detailed in the reviewed search results concerning direct inhibition by potassium sorbate, the general understanding is that the antimicrobial spectrum is influenced by factors such as pH, bacterial species and strain, and the presence of other substances lipidmaps.orgwikipedia.orgdsmz.de. Alteromonas putrefaciens is also known by the name Shewanella putrefaciens wikipedia.orgdsmz.dedsmz.denih.gov. The limited specific data in the search results for these particular genera highlights the variability in the documented efficacy of potassium sorbate across the broad bacterial spectrum.

Potassium sorbate is a widely used food preservative, effective against a range of microorganisms, particularly molds and yeasts, and certain bacteria wikipedia.orgmultichemindia.comatamankimya.com. Its antimicrobial action is primarily attributed to the undissociated form of sorbic acid, which is produced when potassium sorbate dissolves in water ulprospector.comlotioncrafter.com. This undissociated sorbic acid can penetrate the cell membrane of microorganisms and interfere with their metabolic processes, including enzyme inhibition and disruption of transport systems, ultimately inhibiting growth ulprospector.comnih.govatamanchemicals.com. While effective against many spoilage organisms, its efficacy is not as broad against bacteria compared to yeasts and molds core.ac.uk.

Potassium sorbate is effective in a variety of food products, including dairy (cheese, yogurt, sour cream), baked goods (bread, cakes, pies), beverages (juice, soft drinks, wine), and processed foods (jams, sauces, dried fruits, salad dressings) wikipedia.orgmultichemindia.comatamankimya.com. Studies have shown its effectiveness against specific microorganisms such as S. enterica, E. coli, K. pneumonia, Proteus sp., S. aureus, B. cereus, and B. subtilis, with complete inhibition observed at concentrations as low as 100 mg/L in some cases psu.ac.thupm.edu.my. It is also effective against various fungal genera, including Aspergillus sp., Trametes sp., Penicillium sp., and Cladosporidium sp. psu.ac.thupm.edu.my.

Potassium sorbate is generally more effective in acidic environments, with its activity increasing as pH decreases lotioncrafter.comnih.govatamanchemicals.com. While it shows some activity up to pH 6.5, its optimal activity is typically closer to the pKa of sorbic acid (4.76) lotioncrafter.comnih.govtaylorandfrancis.com. At pH 4.4, approximately 70% of sorbic acid is in its active form, compared to 37% at pH 5.0 and about 6% at pH 6.0 lotioncrafter.com. This pH dependency is a critical factor in determining its effectiveness in different food matrices vetdergikafkas.orgfinetechitg.comnih.gov.

The initial number of microorganisms present in a product, known as the initial microbial load or inoculum level, plays a crucial role in the effectiveness of potassium sorbate. A lower initial microbial load generally requires less preservative to achieve a desired level of inhibition or a longer shelf life finetechitg.comresearchgate.net. Conversely, a high initial microbial count can overwhelm the preservative, leading to faster spoilage despite the presence of potassium sorbate researchgate.net. This highlights the importance of good manufacturing practices to minimize microbial contamination before the application of preservatives.

The following table summarizes some research findings on the effect of potassium sorbate under different conditions:

| Microorganism(s) Tested | Food Product/Medium | Potassium Sorbate Concentration | Storage Temperature | Observed Effect | Source |

| S. enterica, E. coli, K. pneumonia, Proteus sp., S. aureus, B. cereus, B. subtilis, Fungi (Aspergillus sp., Trametes sp., Penicillium sp., Cladosporidium sp.) | Mango, lemon, orange isolates | 100 mg/L | Not specified | Effective against all tested microorganisms. | psu.ac.thupm.edu.my |

| Total aerobic mesophilic bacteria, coliform bacteria, Lactobacillus-Leuconostoc-Pediococcus, Stapylococcus-Micrococcus, enterococcus, yeast-mold | Cokelek (cheese) | 0.05%, 0.1% | 4±1°C | Effective against enterococci and yeast-mold. No significant effect on other bacteria tested at 4±1°C or 22±1°C. | vetdergikafkas.org |

| Rhodotorula mucilaginosa, Candida albicans | Skim milk acid-coagulated cheese | 0.1% | Not specified | Significant decrease in yeast count. Combination with chitosan (B1678972) showed synergistic effect. | nih.gov |

| Spoilage fungi (Eurotium spp., Aspergillus flavus, A. fumigatus, A. niger, Penicillium species) | Tobacco extract agars | 0.1%-0.3% | Not specified | Inhibition below pH 5. Efficacy at or above pH 5 influenced by substrate composition and water activity (aw). Growth observed at 0.95 aw, more limited at 0.85 aw. | herts.ac.uk |

| Aerobic bacteria, coliform bacteria | Bovine colostrum | Not specified | 4°C, Ambient | More effective at reducing counts than yogurt or citric acid, especially at 4°C. | tandfonline.com |

| Salmonella, Staphylococcus aureus, spoilage organisms | Poultry | 5% dip (approx. 1200-1300 ppm sorbic acid residue) | 3°C | Significantly reduced bacterial counts and extended shelf life. Spoilage delayed compared to control. | researchgate.netekb.eg |

| Yersinia enterocolitica | Poultry meat fillets | 10% (approx. 1325 ppm sorbic acid residue) | 4°C | Provided effective inhibitory system, extended shelf life. | ekb.eg |

| Mold | Strawberries | 1% dip | 4 ± 1 °C | Delayed mold growth and extended shelf life by approximately 7 days. Combined with irradiation, extended shelf life further. | nih.gov |

| Bacteria, mold | Biscuit | 0.03%, 0.06% | Room temperature | 0.03% checked bacterial growth for 3 months and mold for 4 months. 0.06% prevented growth of bacteria and mold for 6 months. | researchgate.net |

Synergistic and Antagonistic Interactions of Potassium Sorbate

Combinatorial Strategies with Other Preservatives

Potassium sorbate (B1223678) is often used in combination with other preservatives to enhance its antimicrobial spectrum and efficacy.

Synergy with Sodium Benzoate (B1203000)

The combination of potassium sorbate and sodium benzoate is a common strategy in food preservation to provide broader protection against various microorganisms, including bacteria, yeasts, and molds earthwormexpress.comresearchgate.net. While some studies indicate an additive effect or no synergy against certain microorganisms like Aspergillus flavus and Escherichia coli, other research suggests synergistic action against a range of food-spoiling bacteria and fungi agrojournal.org. For instance, a study investigating the combined effect on Aspergillus niger and Penicillium notatum found no synergistic effect where the combination was superior to the individual preservatives at a 0.1% concentration brieflands.com. However, the use of both preservatives together is widely practiced due to their combined ability to inhibit a wider variety of microorganisms earthwormexpress.com.

Interactions with Formaldehyde (B43269) Releasers and Phenoxyethanol (B1677644)

Potassium sorbate is sometimes combined with formaldehyde releasers and phenoxyethanol, particularly to address Gram-negative bacterial contamination in cosmetic formulations taylorandfrancis.com. Phenoxyethanol is a widely used preservative effective against bacteria and is often found in cosmetic products alongside potassium sorbate and sodium benzoate orbasics.comresearchgate.net. Formaldehyde releasers function by slowly releasing formaldehyde, which has antimicrobial properties researchgate.net. However, specific details regarding synergistic or antagonistic interactions between potassium sorbate and formaldehyde releasers or phenoxyethanol in scientific literature require further detailed investigation beyond their co-formulation in products.

Effects with Methylchloroisothiazolinone (MCIT)

Methylchloroisothiazolinone (MCIT), often used in combination with methylisothiazolinone (MI), is another preservative used in various products, including cosmetics and cleaning supplies umweltprobenbank.dewikidata.org. While organic acids like potassium sorbate are routinely combined with MCIT to control Gram-negative bacteria taylorandfrancis.com, it is noted that dehydroacetic acid, another organic acid preservative, should not be combined with MCIT due to potential reactions with the stabilizing magnesium ion in MCIT formulations taylorandfrancis.com. Research specifically detailing the synergistic or antagonistic effects of potassium sorbate directly with MCIT is less commonly documented compared to its interactions with other organic acid salts or more traditional preservatives.

Potentiation by Organic Acids and Essential Oils

Organic acids, such as citric and lactic acid, have been shown to potentiate the antimicrobial action of potassium sorbate capes.gov.brresearchgate.net. Studies have demonstrated that combinations of potassium sorbate with organic acids can significantly retard the growth of various food-related microorganisms, including Salmonella group D and Yersinia enterocolitica capes.gov.brresearchgate.net. The effectiveness of this potentiation can vary depending on the specific organic acid, its concentration, and the pH of the medium capes.gov.brmakhillpublications.co. For example, citric and lactic acids were found to be more effective than hydrochloric acid in enhancing potassium sorbate's anti-Salmonella activity researchgate.net.

Essential oils and their components are also known to interact with preservatives. Some studies suggest that certain essential oils can enhance the antifungal activity of sorbic acid conicet.gov.ar. The mechanisms behind this potentiation may involve damage to microbial cell membranes, allowing better penetration of the preservative. Research into specific synergistic effects between potassium sorbate and various essential oils is an ongoing area of study.

Interactions with Microbial Metabolism and Growth Substrates

Potassium sorbate's antimicrobial activity is closely linked to its interaction with microbial metabolism. It is generally assumed that sorbic acid, the undissociated form of sorbate, enters microbial cells and can inhibit growth by acidifying the cytoplasm circadiancropsciences.com. Sorbate can interfere with the uptake of essential nutrients like amino acids, thereby reducing electron transport and inhibiting oxygen consumption in bacteria like Escherichia coli circadiancropsciences.com.

Degradation Pathways and Environmental Transformations

Chemical Degradation Mechanisms

In aqueous solutions, potassium sorbate (B1223678) can undergo chemical degradation through several mechanisms. The presence of conjugated double bonds in the sorbate structure makes it prone to these reactions researchgate.net.

Autoxidation and Oxidative Deterioration

Autoxidation is a primary pathway for the degradation of sorbic acid and its salts in aqueous solutions, occurring in the presence of oxygen researchgate.netcircadiancropsciences.com. This process involves a chain reaction mechanism researchgate.net. The double bonds of sorbic acid are more vulnerable to attack by molecular oxygen when in an aqueous state compared to the dry form circadiancropsciences.com. The rate of oxidative degradation is influenced by several factors, including pH, water activity, the presence of other additives, and storage conditions researchgate.net. Lower pH values, below the pKa of sorbic acid (4.75), enhance degradation as the non-dissociated form of sorbic acid is more available to react researchgate.net. Maximum rates of sorbate oxidation have been observed at pH values around 3 researchgate.net. High storage temperatures and prolonged heating also accelerate the decomposition of sorbates circadiancropsciences.com.

Autoxidation leads to the formation of various carbonyl compounds, such as crotonaldehyde, malonaldehyde, acetaldehyde, and β-carboxyacrolein researchgate.net. These carbonyls can polymerize, contributing to the development of brown pigments and non-enzymatic browning in food products researchgate.netresearchgate.netconicet.gov.ar. β-carboxyacrolein, in particular, is considered responsible for sorbate-induced browning due to its reaction with amino acids and proteins researchgate.net. The oxidative degradation of sorbate follows first-order reaction kinetics in aqueous solutions circadiancropsciences.comakjournals.com.

Radiolysis and Hydrolytic Decomposition

Potassium sorbate in aqueous solution can also undergo degradation via radiolysis researchgate.netresearchgate.net. Additionally, while potassium sorbate hydrolyzes in water to produce sorbic acid, which is the more active antimicrobial form, the stability can be affected by various conditions circadiancropsciences.comlaballey.com. Acidic conditions can increase the oxidation rate of sorbate in solution circadiancropsciences.com. Strong acids like hydrochloric, sulfuric, acetic, trichloroacetic, and trifluoroacetic acids accelerate the oxidation of sorbate solutions circadiancropsciences.com. However, some acids, such as glucono-delta lactone, citric acid, and malic acid, can stabilize sorbate solutions or have no significant effect on its degradation at appropriate concentrations circadiancropsciences.com.

Influence of Chelating Agents (e.g., EDTA) on Stability

The presence of other additives can influence the oxidative degradation of sorbates researchgate.netresearchgate.net. Ethylenediamine tetraacetic acid (EDTA) is mentioned as an additive that can affect the oxidative degradation of sorbates in aqueous solutions researchgate.net. Studies have investigated the stability of sorbates in the presence of EDTA, noting that the rate of destruction depends on system composition, including the presence of other additives researchgate.netresearchgate.net.

Microbial Degradation and Biotransformation

Microorganisms, particularly certain molds and yeasts, are capable of degrading sorbic acid and its salts researchgate.netmdpi.comresearchgate.net. This microbial action can lead to the spoilage of products preserved with sorbates, often resulting in the formation of off-flavors researchgate.netresearchgate.net.

Identification of Sorbate-Degrading Microorganisms

Numerous species of molds and yeasts have been reported to degrade sorbic acid mdpi.comresearchgate.net. Certain mold species, notably some Trichoderma and Penicillium strains, as well as some yeasts, are known to detoxify sorbates wikipedia.org. Studies have identified specific microorganisms responsible for sorbate degradation in various products mdpi.comszu.cz. For instance, Penicillium corylophilum has been identified as a mold capable of degrading potassium sorbate mdpi.comszu.czresearchgate.net. Certain Lactobacillus species have also been investigated for their ability to degrade potassium sorbate researchgate.net. High initial mold populations have been reported to degrade sorbic acid in cheese homebrewtalk.com.

Characterization of Microbial Degradation Products (e.g., 1,4-pentadiene (B1346968), benzaldehyde)

Microbial degradation of sorbic acid and its salts can result in the formation of volatile compounds responsible for off- odors mdpi.comresearchgate.net. A common degradation product is 1,3-pentadiene (B166810), a volatile hydrocarbon formed through the decarboxylation of sorbic acid wikipedia.orgmdpi.comresearchgate.net. This compound is associated with odors described as plastic, hydrocarbons, or kerosene (B1165875) wikipedia.orgmdpi.com.

Research has also identified other degradation products. A study investigating the spoilage of strawberry-flavored water preserved with potassium sorbate and sodium benzoate (B1203000) identified 1,4-pentadiene and benzaldehyde (B42025) as degradation products formed by Penicillium corylophilum mdpi.comresearchgate.net. In this study, potassium sorbate was completely assimilated by the mold and converted into 1,4-pentadiene mdpi.comresearchgate.net.

The formation of 1,3-pentadiene from sorbic acid by spoilage yeasts has been linked to the PAD1 gene, which is associated with the decarboxylation of aromatic carboxylic acids nih.gov. Similarly, in the mold Aspergillus niger, a phenylacrylic acid decarboxylase (PadA1), a homologue of yeast Pad1p, facilitates the decarboxylation of sorbic acid to 1,3-pentadiene nih.gov.

Data from a study on the degradation of potassium sorbate by Penicillium corylophilum shows the conversion of potassium sorbate into 1,4-pentadiene. mdpi.comresearchgate.net

| Initial Potassium Sorbate Concentration (mg/L) | 1,4-Pentadiene Concentration after 5 days (mg/L) |

| 200 | 46.5 |

| 400 | 92.6 |

Table based on data from mdpi.comresearchgate.net.

Environmental Persistence and By-product Formation

Potassium sorbate is generally considered environmentally friendly due to its biodegradability. sofastempire.com It is readily biodegradable, meaning it can be broken down by microorganisms in the environment. usda.goveuropa.eu Studies indicate a biodegradation half-life of sorbic acid, the active component, of 3.56 days, showing high degradability (95% within 6 days) in certain tests. usda.gov

The primary degradation products of potassium sorbate in the environment are expected to be carbon dioxide and water. sofastempire.comusda.gov This complete breakdown suggests a low potential for accumulation in the environment. usda.gov

However, in aqueous solutions and foods, sorbic acid can undergo autoxidation during storage, leading to the formation of carbonyls and other compounds. tandfonline.com Acetaldehyde and β-carboxylacrolein have been reported as major degradation products of sorbic acid in aqueous solutions. tandfonline.com β-Carboxylacrolein is implicated in the browning that can occur in foods preserved with sorbates, as it reacts with amino acids and proteins. tandfonline.com

Some microorganisms, specifically certain molds (like Trichoderma and Penicillium strains) and yeasts, possess the ability to detoxify sorbates through decarboxylation, a process that produces trans,trans-1,3-pentadiene (piperylene). wikipedia.org This compound is characterized by a distinctive odor often described as similar to kerosene or petroleum. wikipedia.org While trans,trans-muconic acid (ttMA) is mentioned as a metabolite of potassium sorbate in humans and a biomarker for benzene (B151609) exposure, its significance as an environmental by-product from potassium sorbate degradation itself is less emphasized in the context of environmental fate. atamanchemicals.comatamanchemicals.com

The potential for hazardous decomposition products from potassium sorbate is considered low, and it is not listed on the U.S. EPA's Consolidated List of Chemicals subject to reporting requirements for intentional or accidental release. usda.gov

Impact of Processing and Storage Conditions on Stability

The stability of potassium sorbate is significantly influenced by processing and storage conditions, particularly in aqueous solutions. researchgate.netresearchgate.nettandfonline.com Factors such as pH, water activity, temperature, presence of other additives, and packaging material can all affect its degradation rate. researchgate.netresearchgate.nettandfonline.comconicet.gov.ar

Oxidative degradation is highlighted as a particularly relevant pathway for the destruction of sorbates in aqueous solutions. researchgate.netresearchgate.net This process can lead to a decrease in the effective concentration of the preservative, potentially impacting the microbiological stability of the product. researchgate.netresearchgate.net

Thermal Degradation Kinetics

While common food processing and storage conditions are generally reported to not significantly affect the stability of sorbates, heat processes can reduce their antimicrobial activity. researchgate.netoup.comoup.com Studies have investigated the thermal behavior of sorbic acid and potassium sorbate. researchgate.net

The loss of antimicrobial activity of potassium sorbate due to dry heating has been modeled, showing an exponential relationship with temperature and a linear relationship with heating time. oup.comoup.com This suggests that higher temperatures and longer heating periods lead to greater loss of activity. oup.comoup.com

Thermal processing can also induce color changes in potassium sorbate, potentially affecting the color of food products. oup.comoup.com This color change, which can result in a darker and more yellow appearance, is possibly due to oxidative degradation of the double bonds in the sorbate structure and potential participation in non-enzymatic browning reactions, such as the Maillard reaction, especially in multicomponent food systems. oup.comoup.com

Quantitative models have been developed to describe the color change of potassium sorbate powder during heating, using color parameters like L (lightness) and b (yellowness). oup.comoup.com For instance, heating has been shown to significantly reduce L values (making it darker) and increase b values (making it more yellow). oup.com

Despite the potential for thermal degradation, some research indicates that heat treatment, such as heating for 2 hours at 85°C, resulted in no detectable potassium sorbate losses and did not affect degradation during subsequent storage in certain food analog systems. researchgate.net This suggests that the matrix and specific conditions play a crucial role in the extent of thermal degradation.

Photolytic Degradation Processes

Potassium sorbate is susceptible to photolytic degradation, meaning it can be broken down by light. usda.govakjournals.comresearchgate.netakjournals.com Studies on the stability of potassium sorbate in liquid oral formulations under various stress conditions, including photolytic degradation, have shown that potassium sorbate was highly susceptible to light exposure. akjournals.comresearchgate.netakjournals.com

The conjugated double bond system in the structure of sorbic acid and its salts makes them reactive and prone to degradation, including photodegradation. researchgate.net While the European Union assessed potassium sorbate and sorbic acid as somewhat degradable by photolysis or light exposure usda.gov, other studies specifically highlight its high susceptibility to this degradation pathway akjournals.comresearchgate.netakjournals.com.

The presence of stabilizers, such as ascorbic acid or sorbate itself, has been studied for their potential to inhibit the photodegradation of other compounds, suggesting an interaction with photolytic processes. nih.gov Research into the photodegradation of compounds like citral (B94496) has indicated that additives like potassium sorbate can play a role in preventing degradation, potentially by absorbing UV light or acting as radical scavengers. nih.gov

Microbial Resistance Mechanisms and Evolution

Physiological and Genetic Adaptations to Sorbate (B1223678) Stress

Exposure to sorbate can induce specific responses in microbial cells, enabling them to tolerate higher concentrations of the compound. These adaptations can be both short-term and long-term, involving alterations in gene expression and cellular structures nih.govfrontiersin.org.

Changes in the composition of microbial cell membranes, particularly the fatty acid profile, can play a role in sorbate resistance. Modifications in fatty acid composition have been reported in sorbate-stressed microorganisms like Zygosaccharomyces rouxii and Bacillus subtilis nih.govusda.govfrontiersin.orguva.nl. These changes can involve increasing the proportion of saturated over unsaturated fatty acids or altering the chain length and branching of lipids frontiersin.orgmicrobialcell.com. Such modifications can affect membrane fluidity and permeability, potentially reducing the influx of undissociated sorbic acid into the cell frontiersin.orgmicrobialcell.com.

Data on changes in fatty acid composition in response to sorbate stress can be complex and species-specific. For instance, studies on B. subtilis indicated the synthesis of longer and more branched lipids upon potassium sorbate stress frontiersin.org.

Microorganisms can reduce their permeability to sorbic acid, limiting the amount of the preservative that enters the cell. This can be achieved through various mechanisms, including alterations in membrane structure and the activity of transport systems nih.govresearchgate.netnih.gov.

Some yeasts, such as Saccharomyces cerevisiae, can reduce the passive diffusional entry of weak acids by altering or losing specific membrane channels like the aquaglyceroporin Fps1 nih.govresearchgate.net. While other carboxylate preservatives might enter via passive diffusion, resistance can involve the induction of specific transporters that actively pump the preservative anion out of the cell nih.govresearchgate.net. For example, the ABC transporter Pdr12 in S. cerevisiae is involved in the efflux of sorbate and other weak acids nih.govresearchgate.netresearchgate.netsci-hub.se.

Zygosaccharomyces bailii, in contrast, may rely more on limiting the initial diffusional entry of the acid and does not show major changes to its plasma membrane protein composition in the same way as S. cerevisiae sci-hub.se. Gram-negative bacteria also possess outer membranes that can reduce the permeability to preservatives, and modifications or reduction of porins can further limit entry hexislab.comnih.gov. Efflux pumps are also a significant mechanism in bacteria for expelling antimicrobial compounds hexislab.com.

Certain microorganisms can enzymatically degrade sorbic acid, rendering it less effective or ineffective as a preservative nih.govjournals.co.zanih.gov. This detoxification mechanism can contribute to resistance.

Some fungal species are known to degrade sorbic acid. For example, certain Penicillium species can decarboxylate sorbate to 1,3-pentadiene (B166810) nih.govresearchgate.net. Aspergillus niger utilizes a phenylacrylic acid decarboxylase (PadA1) to decarboxylate sorbic and cinnamic acids, which confers significant resistance in mold spores nih.gov. While Saccharomyces cerevisiae also possesses a PAD1 gene and can decarboxylate sorbic acid to 1,3-pentadiene, this activity does not appear to be a significant mechanism of resistance in spoilage yeasts researchgate.netnih.gov. Zygosaccharomyces rouxii and Debaryomyces hansenii are also capable of producing 1,3-pentadiene from sorbate researchgate.netnih.gov.

Some lactic acid bacteria can also degrade or metabolize potassium sorbate ekb.egresearchgate.netlaballey.com. For instance, the formation of 4-hexenoic acid as an end product of sorbic acid degradation by lactic acid bacteria has been observed in fermented vegetables, leading to spoilage researchgate.net.

Development of Resistance in Specific Microbial Strains (e.g., Zygosaccharomyces bailii)

Zygosaccharomyces bailii is particularly notorious for its exceptional resistance to weak acid preservatives, including sorbic acid researchgate.netresearchgate.netresearchgate.netwikipedia.orgunimib.it. This yeast can adapt to and grow in the presence of sorbic acid concentrations that inhibit many other microorganisms researchgate.netresearchgate.net.

Studies have shown that Z. bailii grown in the presence of sorbic acid can acquire resistance to subsequent exposure researchgate.net. This resistance is robust and can be maintained even under challenging environmental conditions like low pH, low water activity, and limited nutrients wikipedia.org. Z. bailii is thought to employ an inducible, energy-requiring system to transport acid anions out of the cell, helping to reduce intracellular acid accumulation researchgate.netwikipedia.org. While S. cerevisiae relies on transporters like Pdr12 for efflux, Z. bailii may place more emphasis on limiting the initial entry of the acid sci-hub.se.

Furthermore, Z. bailii can metabolize some weak acid preservatives, including sorbate and benzoate (B1203000), particularly under aerobic conditions sci-hub.seresearchgate.net. This metabolic capability contributes to its ability to survive in the presence of these compounds sci-hub.se.

Research on Z. bailii has demonstrated its ability to tolerate high concentrations of sorbic acid. Some strains have been reported to tolerate sorbic acid at 800 ppm researchgate.net.

Cross-Resistance Patterns with Other Organic Acid Preservatives

Exposure and adaptation to one weak organic acid preservative can lead to cross-resistance to other organic acids researchgate.netgrafiati.com. This phenomenon is observed in various microorganisms, including Zygosaccharomyces bailii.

Studies with Z. bailii have shown that resistance to acetic, benzoic, and propionic acid is strongly correlated researchgate.netwikipedia.org. Cells adapted to benzoic acid demonstrated enhanced tolerance to other preservatives like sorbic acid and acetic acid researchgate.net. Similarly, populations of Z. bailii grown in the presence of sorbic acid became resistant to benzoic acid and acetic acid as well researchgate.net.

This cross-resistance suggests that there may be shared resistance mechanisms or overlapping stress responses triggered by different weak organic acids researchgate.netfrontiersin.org. Mechanisms such as maintaining intracellular pH homeostasis, reducing membrane permeability, and active efflux pumps can contribute to tolerance against multiple organic acids nih.govfrontiersin.org.

Advanced Analytical Methodologies for Potassium Sorbate Analysis

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and quantification of potassium sorbate (B1223678). Its ability to resolve the analyte from interfering matrix components is paramount for accurate analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently employed chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and preferred technique for the determination of potassium sorbate. researchgate.net Its high precision, sensitivity, and versatility make it ideal for analyzing the compound in diverse and complex food matrices. researchgate.net HPLC methods for potassium sorbate typically involve simple sample preparation, often requiring just dilution and filtration before analysis. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for potassium sorbate analysis. This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. researchgate.netsci-hub.se The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to control the pH. sci-hub.senih.govresearchgate.net Adjusting the pH is critical as it ensures that the sorbate is in its acidic form (sorbic acid), which is more retained on the reversed-phase column. researchgate.net Detection is most commonly performed using a UV detector, with the wavelength for potassium sorbate (as sorbic acid) typically set between 250 nm and 260 nm. nih.govukim.mk

Validation studies have consistently demonstrated the robustness of RP-HPLC methods. For instance, a study determining potassium sorbate in an Iranian dairy drink called "Doogh" reported a limit of detection (LOD) of 0.24 mg/kg and a limit of quantification (LOQ) of 0.8 mg/kg, with recoveries ranging from 92.9% to 99.7%. nih.gov Another method developed for beverages achieved an even lower LOD of 0.003 mg/L and a LOQ of 0.009 mg/L. grupobiomaster.com

Table 1: Performance Characteristics of Selected RP-HPLC Methods for Potassium Sorbate Analysis

| Matrix | Column | Mobile Phase | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Doogh (Dairy Drink) | Supelcosil LC-18 (25cm x 4.6mm, 5µm) | Acetate Buffer/Acetonitrile | 0.24 mg/kg | 0.8 mg/kg | 92.9 - 99.7 | nih.govchromatographyonline.com |

| Beverages | Purospher STAR RP-18e (30mm x 4mm, 3µm) | Methanol/Phosphate Buffer (pH 3.70) | 0.003 mg/L | 0.009 mg/L | Not Reported | grupobiomaster.com |

| Soft Drinks | Purospher STAR RP-18 (25cm x 4.6mm, 5µm) | Ammonium Acetate Buffer/Methanol (25:75) | Not Reported | Not Reported | 95.6 - 99.0 | jasco-global.comresearchgate.net |

| Cheese | C18 (150mm x 4.6mm, 5µm) | Acetonitrile/Water with Acetic Acid | 0.02 µg/mL | 0.07 µg/mL | 97.8 - 102.3 | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically faster analysis times and improved resolution. thermofisher.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher operating pressures. thermofisher.com

For preservative analysis, UHPLC can reduce run times from over 15-20 minutes to less than 3 minutes without compromising separation quality. thermofisher.com An analysis of food additives demonstrated that a UHPLC system could achieve a five-fold reduction in analysis time compared to conventional HPLC. This increased throughput and reduced solvent consumption make UHPLC a highly efficient and environmentally friendlier alternative for routine quality control. thermofisher.com

An application note detailing the transfer of a method from HPLC to UHPLC for food preservative analysis highlights the key parameter changes. The move from a standard 4.6 x 150 mm, 5 µm column to a 2.1 x 50 mm, 1.8 µm UHPLC column resulted in a 90% saving in time and solvent. thermofisher.com

Table 2: Comparison of HPLC and UHPLC Parameters for Preservative Analysis

| Parameter | Conventional HPLC | UHPLC (Speed Optimized) | Reference |

|---|---|---|---|

| Column | Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm | Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm | thermofisher.com |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | thermofisher.com |

| Run Time | ~27 minutes | ~2.5 minutes | thermofisher.com |

| Solvent Consumption | ~40 mL | ~2.5 mL | thermofisher.com |

| Pressure | ~210 bar | ~700 bar | thermofisher.com |

The use of a Diode Array Detector (DAD) enhances the power of HPLC analysis for potassium sorbate. Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, acquiring the complete UV-visible spectrum for each point in the chromatogram. researchgate.net This capability is invaluable for confirming the identity and purity of the analyte peak, ensuring that it is not co-eluting with other compounds that might absorb at the same primary wavelength. nih.gov

A validated HPLC-DAD method for simultaneously determining sodium benzoate (B1203000) and potassium sorbate in processed foods demonstrated excellent performance, with a limit of detection for potassium sorbate of 0.14 mg/L and a limit of quantification of 0.47 mg/L. The recovery values ranged from 90.77% to 100.55%, showcasing the method's accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of preservatives. However, because sorbic acid (the active form of potassium sorbate) is not sufficiently volatile for direct GC analysis, a derivatization step is required. This process chemically modifies the compound to increase its volatility. A common approach is esterification, where sorbic acid is converted to its methyl ester using reagents like boron trifluoride (BF3) in methanol or sulfuric acid in methanol.

Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase in a capillary column. A study validating a GC/MS method for preservatives in smokeless tobacco utilized a Stabilwax-DA column with a temperature gradient from 50°C to 220°C. The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This specificity makes GC-MS extremely reliable for confirming the presence of the analyte, even at trace levels.

Table 3: Research Findings for GC-MS Analysis of Sorbic Acid/Potassium Sorbate

| Matrix | Derivatization | Column | Key MS Ions (m/z) | LOD | Reference |

|---|---|---|---|---|---|

| Beverages | In-vial methylation with sulfuric acid | Not Specified | 67 | Not Reported | |

| Pastries | Esterification | DB-FFAP (30m x 250µm x 0.25µm) | Not Specified | 2.00 mg/kg | |

| Smokeless Tobacco | Acidified Methanol Extraction | Stabilwax-DA (30m x 0.25mm x 0.25µm) | Not Specified | Not Reported |

Spectrophotometric and Electrochemical Methods

While chromatography is dominant, other analytical techniques, including spectrophotometric and electrochemical methods, are also employed for the determination of potassium sorbate.

UV-Visible spectrophotometry is a straightforward and cost-effective method based on the principle that sorbic acid absorbs UV light at a specific wavelength, typically around 250-255 nm. sci-hub.seukim.mk The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. A study analyzing fruit juices reported a limit of detection of 1.96 mg/L and a limit of quantification of 6.54 mg/L for potassium sorbate using this method. However, the main drawback of spectrophotometry is its lack of selectivity. Other compounds present in the food matrix may also absorb light at the same wavelength, leading to interference and potentially inaccurate results. ukim.mk

Electrochemical methods offer high sensitivity and are an alternative to more common techniques. One such method is capillary electrophoresis (CE), which separates ions based on their electrophoretic mobility in an electric field. A CE method with amperometric detection was developed for the simultaneous analysis of both electroactive and non-electroactive preservatives, including potassium sorbate. This method achieved a low detection limit of 2.73 x 10⁻⁶ g/mL for potassium sorbate. Another study using CE with UV detection for sorbate in meat products reported an LOD of 0.4 mg/L and an LOQ of 1.0 mg/L, with a rapid analysis time of under 7 minutes. thermofisher.com Additionally, advanced techniques like square-wave voltammetry using a cathodically prepared boron-doped diamond electrode have been reported as a sensitive method for potassium sorbate estimation. researchgate.netnih.govgrupobiomaster.com

UV Spectrophotometry

UV-Vis spectrophotometry remains a fundamental and accessible technique for the determination of potassium sorbate. wjpmr.comaelabgroup.com This method is predicated on the principle that potassium sorbate absorbs ultraviolet light at a specific wavelength. The analysis is typically carried out by measuring the absorbance of a sample solution at the maximum absorption wavelength of sorbic acid, which is around 250-260 nm. researchgate.netiau.ir In some applications, detection has been performed at wavelengths such as 252 nm and 255 nm. researchgate.netiau.ir

The procedure often involves the extraction of sorbic acid from the sample, followed by measurement with a UV-Vis spectrophotometer. researchgate.net For instance, in the analysis of fruit juices, the concentration of potassium sorbate can be calculated using an external standard method with a calibration curve. ju.edu.et This technique is valued for its simplicity and cost-effectiveness, making it suitable for routine quality control. aelabgroup.com However, its selectivity can be a limitation, as other compounds in the sample matrix may interfere with the absorbance reading. researchgate.net

Square-Wave Voltammetry

Square-wave voltammetry (SWV) is a highly sensitive electrochemical technique that has been successfully employed for the determination of potassium sorbate. eurekaselect.comugd.edu.mk This pulse voltammetric method offers excellent analytical sensitivity and is recognized for its rapid analysis time. ugd.edu.mk The technique involves applying a potential waveform consisting of a square wave superimposed on a staircase potential to a working electrode. nih.gov The resulting current is measured at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the potential. wikipedia.org

For the analysis of potassium sorbate, a cathodically prepared boron-doped diamond electrode has been noted as a suitable working electrode. eurekaselect.com The SWV response is sensitive to various experimental parameters, including the pH of the supporting electrolyte, as well as the instrumental parameters of the exciting signal, such as frequency and amplitude. researchgate.net The high sensitivity of SWV allows for the determination of trace levels of the analyte. ugd.edu.mk

Sample Preparation and Extraction Techniques

The complexity of food matrices often necessitates a sample preparation step to isolate potassium sorbate and remove interfering components prior to instrumental analysis.

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction (SPME) is a solvent-free, and efficient sample preparation technique that has been applied to the analysis of potassium sorbate. This method integrates sampling, extraction, and concentration into a single step. The core of the technique is a fused silica (B1680970) fiber coated with a suitable stationary phase. When the fiber is exposed to the sample, analytes partition from the sample matrix into the coating.

For the determination of potassium sorbate, a bubble-driven solid-phase microextraction (BD-SPME) method has been developed. This approach, coupled with high-performance liquid chromatography with a diode array detector (HPLC-DAD), has demonstrated high sensitivity. The BD-SPME technique provides a convenient on-site sampling method, where the power generated by bubbles from the reaction of manganese dioxide and hydrogen peroxide facilitates high extraction efficiency without the need for conventional stirring equipment.

Method Validation: Selectivity, Sensitivity, Detection and Quantification Limits, Accuracy, Precision, Recovery

The validation of an analytical method is paramount to ensure the reliability and accuracy of the results. This process involves the evaluation of several key parameters.

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In HPLC methods, selectivity is demonstrated by the good resolution between the peaks of potassium sorbate and other compounds. wjpmr.com |

| Sensitivity | The method's ability to generate a measurable response to a change in the concentration of the analyte. High sensitivity is crucial for detecting low levels of potassium sorbate. |

| Detection Limit (LOD) | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. |

| Quantification Limit (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. |

| Accuracy | The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Recovery | The percentage of the true concentration of a substance that is recovered during the analytical procedure. |

Various studies have reported validation data for the analysis of potassium sorbate using different techniques. For instance, an HPLC method for the analysis of potassium sorbate in food products reported a limit of detection (LOD) of 0.39 µg/ml and a limit of quantification (LOQ) of 1.1 µg/ml. ajast.net In another study using UV-Vis spectrophotometry for the analysis of potassium sorbate in fruit juices, the LOD and LOQ were found to be 1.96 mg/L and 6.54 mg/L, respectively. ju.edu.et

A bubble-driven SPME method coupled with HPLC-DAD for the determination of potassium sorbate in oyster sauce showed a high degree of sensitivity with an LOD of 0.03 mg L⁻¹ and an LOQ of 0.10 mg L⁻¹. This method also demonstrated excellent linearity over a concentration range of 0.10 to 30.00 mg L⁻¹ with a coefficient of determination (R²) of ≥ 0.998. The accuracy of this method was confirmed by recovery values in the range of 90.8–101.4%.

The following table presents a summary of validation parameters for potassium sorbate analysis from a representative HPLC method:

| Validation Parameter | Result | Reference |

| Linearity Range | 1-30 µg/ml | ajast.net |

| Correlation Coefficient (r²) | 0.999 | ajast.net |

| Limit of Detection (LOD) | 0.39 µg/ml | ajast.net |

| Limit of Quantification (LOQ) | 1.1 µg/ml | ajast.net |

| Accuracy (Recovery) | 97-102% | ajast.net |

| Precision (RSD) | < 2% | wjpmr.com |

Research Applications and Innovative Formulations of Potassium Sorbate

Integration into Advanced Preservation Systems

The quest for more effective and sustainable preservation methods has led to the incorporation of potassium sorbate (B1223678) into sophisticated systems designed to enhance food safety and extend shelf life. These innovations primarily focus on creating active packaging solutions that interact with the food product to inhibit microbial growth.

Development of Antimicrobial Edible Coatings and Films

Researchers are actively developing antimicrobial edible coatings and films by incorporating potassium sorbate into various biopolymer matrices. These coatings provide a protective layer that can control moisture loss and gas exchange while actively releasing the antimicrobial agent onto the food surface.

Studies have demonstrated the efficacy of these coatings on a variety of fruits and vegetables. For instance, a guar (B607891) gum edible coating containing potassium sorbate was found to be highly effective in reducing spoilage molds on apples, cucumbers, and tomatoes during refrigerated storage. nih.gov On apples, the greatest inhibition was observed against Cladosporium herbarum, with a reduction of 2.9 log CFU/g. researchgate.net Similarly, edible active coatings composed of pectin, pullulan, and chitosan (B1678972), all incorporating potassium sorbate and sodium benzoate (B1203000), have been shown to improve the quality and shelf life of strawberries by reducing microbial growth. nih.govnih.gov Chitosan-based coatings, in particular, have demonstrated significant potential in controlling total aerobic bacteria, molds, and yeasts on strawberries. nih.govnih.gov

Research has also explored the use of starch-based coatings. Pea starch and potato starch coatings with potassium sorbate have shown antifungal effectiveness on apples, tomatoes, and cucumbers, with pea starch coatings maintaining a higher concentration of the preservative on the product surface over time. researchgate.netju.edu.jo

Efficacy of Potassium Sorbate in Antimicrobial Edible Coatings

| Coating Material | Food Product | Target Microorganism | Observed Inhibition | Reference |

|---|---|---|---|---|

| Guar Gum (1.0% w/v) + Potassium Sorbate (1.0% w/v) | Apples | Cladosporium herbarum | 2.9 log CFU/g reduction | nih.govresearchgate.net |

| Guar Gum (1.0% w/v) + Potassium Sorbate (1.0% w/v) | Cucumbers | Penicillium oxalicum | 1.1 log CFU/g reduction | nih.govresearchgate.net |

| Pea Starch (4.0% w/v) + Potassium Sorbate (1.0% w/v) | Apples | Yeasts and Molds | 2.2 log CFU/g reduction after 20 days | ju.edu.jo |

| Chitosan + Potassium Sorbate | Strawberries | Total Aerobic Counts, Molds, and Yeasts | Extended shelf life from 6 to 15 days | nih.gov |

| Pectin/Pullulan + Potassium Sorbate | Strawberries | Total Aerobic Counts, Molds, and Yeasts | Reduced microbial growth and extended shelf life | nih.gov |

Encapsulation Technologies for Controlled Release

To enhance the stability and prolong the activity of potassium sorbate, researchers are utilizing encapsulation technologies. Encapsulation involves entrapping the active agent within a carrier material, which can protect it from environmental factors and control its release over time.

Common encapsulation techniques for food applications include spray drying, spray chilling, and coacervation. clinikally.com Materials such as corn starch, gelatin, pullulan, and lipids have been used to encapsulate potassium sorbate. nih.gov For example, active starch films containing potassium sorbate have been developed using casting, which extended the shelf life of refrigerated cheese by 21%. nih.gov The release of sorbate from these films was successfully modeled, indicating a diffusion-based mechanism. nih.gov

The primary mechanisms governing the release of encapsulated substances are diffusion, dissolution, and erosion of the matrix material. researchgate.net Research on pectin/carboxymethyl cellulose (B213188) films containing potassium sorbate demonstrated that the addition of montmorillonite (B579905) and calcium chloride could decrease the release rate, showcasing the potential for achieving controlled release in antimicrobial packaging. researchgate.netdpi-proceedings.com The diffusion coefficients for potassium sorbate from these films were found to be in the range of 0.23×10⁻¹² to 0.96×10⁻¹² cm²/s. dpi-proceedings.com Encapsulation with a lipid layer is particularly beneficial in baking, as it protects the yeast during the proofing process and only releases the preservative when the lipid melts during baking. jocpr.com

Research on Encapsulated Potassium Sorbate

| Encapsulation Material/Method | Key Finding | Reference |

|---|---|---|

| Corn Starch (Native and Acetylated) Films | Extended the shelf life of refrigerated cheese by 21%. Release was not significantly affected by starch type or pH. | nih.gov |

| Pectin/Carboxymethyl Cellulose Films with Montmorillonite and CaCl2 | Additives decreased the diffusion coefficient, allowing for a more controlled release of potassium sorbate. | researchgate.netdpi-proceedings.com |

| Lipid Encapsulation (Spray Chilling) | Protects yeast during proofing in baked goods by delaying the release of potassium sorbate until baking. | jocpr.com |

| Gelatin and Pullulan Blends | Gelatin-rich microspheres formed, and gelatin showed better performance in controlling the release of potassium sorbate compared to pullulan alone. | phexcom.com |

Horticultural and Agricultural Applications

The antifungal properties of potassium sorbate are being harnessed for various applications in horticulture and agriculture to protect crops from microbial diseases, both post-harvest and during growth.

Post-Harvest Disease Control in Fruits and Vegetables

Potassium sorbate has proven to be an effective agent for controlling post-harvest diseases in a range of fruits. Studies have shown significant reductions in common fungal infections, thereby extending the storage life and maintaining the quality of the produce.